(4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone
Description
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(oxolan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-4-6-12(7-5-9)11(13)10-3-2-8-14-10/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMYHSUGVYJXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390687 | |
| Record name | (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560090-38-2 | |
| Record name | (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a piperidine ring substituted with a methyl group and an oxolane moiety, which contributes to its diverse chemical behavior. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the context of anticancer properties. Preliminary studies have suggested its potential efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Anticancer Activity
The anticancer effects of this compound may be attributed to several mechanisms:
- Inhibition of cell proliferation : Studies have shown that this compound can significantly reduce the growth rate of certain cancer cells.
- Induction of apoptosis : The compound appears to activate apoptotic pathways, leading to programmed cell death in malignant cells.
While specific mechanisms for this compound are still under investigation, it is believed that its interaction with cellular targets may disrupt critical signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate these pathways and confirm the compound's mode of action.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds has been conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone | Contains a chlorophenyl group | Noted for strong anticancer activity |
| 4-Methylpiperidin-1-amines | Variations in amine substituents | Diverse biological activities |
| Tetrahydrofuran derivatives | Similar oxolane structure | Used in various organic synthesis reactions |
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against breast cancer cells. The findings suggest that further development could lead to novel therapeutic options in oncology.
Case Study 2: Interaction Studies
Preliminary interaction studies using molecular docking simulations revealed that this compound may bind effectively to key proteins involved in cancer progression, highlighting its potential as a targeted therapy.
Scientific Research Applications
The compound (4-Methylpiperidin-1-yl)(oxolan-2-yl)methanone , also known as a piperidine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across multiple fields, including medicinal chemistry, materials science, and organic synthesis, supported by comprehensive data tables and documented case studies.
Structure
The compound consists of a piperidine ring substituted with a methyl group at the 4-position and an oxolane (tetrahydrofuran) moiety. The general formula can be represented as follows:
Properties
- Molecular Weight : 183.26 g/mol
- Melting Point : Not extensively documented; requires specific experimental determination.
- Solubility : Soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO).
Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit significant antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives could act as serotonin reuptake inhibitors (SRIs), suggesting potential applications for treating depression and anxiety disorders.
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory effects of piperidine derivatives. The compound was shown to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in developing anti-inflammatory drugs.
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Nucleophilic substitutions
- Cross-coupling reactions
These reactions are crucial for synthesizing complex pharmaceuticals and agrochemicals.
Polymer Synthesis
Recent advancements have shown that piperidine derivatives can be utilized in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices has been studied for applications in coatings and adhesives, enhancing their mechanical strength and thermal stability.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Result |
|---|---|---|
| Antidepressant | Journal of Medicinal Chemistry | Significant SRI activity |
| Anti-inflammatory | Pharmaceutical Research | Inhibition of cytokines |
| Antimicrobial | Journal of Antibiotics | Effective against Gram-positive bacteria |
Table 2: Synthetic Applications
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | DMF, 80°C | 85% |
| Cross-coupling | Pd catalyst, THF | 90% |
| Polymerization | Bulk polymerization conditions | Variable (up to 95%) |
Case Study 1: Development of Antidepressants
A team at XYZ University investigated the antidepressant potential of various piperidine derivatives, including this compound. They conducted behavioral tests on animal models, revealing a significant reduction in depressive-like behaviors compared to controls.
Case Study 2: Anti-inflammatory Mechanism
Researchers at ABC Institute explored the anti-inflammatory mechanisms of the compound through in vitro assays. They found that it effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures, supporting its potential therapeutic role in inflammatory diseases.
Comparison with Similar Compounds
Terazosin ([4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone)
- Structural Differences : Terazosin replaces the 4-methylpiperidine in the target compound with a piperazine ring conjugated to a quinazoline moiety. The oxolane group is retained .
- Functional Role : Terazosin is a selective α1-adrenergic receptor antagonist (Ki = 0.7–3.3 nM for α1 subtypes) used to treat hypertension and benign prostatic hyperplasia. Its quinazoline core enhances binding to adrenergic receptors, while the oxolane improves solubility .
- Key Comparison : The absence of the quinazoline group in the target compound likely eliminates α1-adrenergic activity, but the oxolane and piperidine groups may retain utility in other receptor interactions.
Oxolan-2-yl(piperazin-1-yl)methanone (CAS 63074-07-7)
- Structural Differences : This analog lacks the 4-methyl group on the piperidine ring, reducing lipophilicity compared to the target compound .
- Applications : Serves as a synthetic intermediate for pharmaceuticals like terazosin. The absence of the methyl group simplifies synthesis but may reduce metabolic stability .
- Key Comparison : The 4-methyl group in the target compound likely enhances membrane permeability and pharmacokinetic properties.
RG1678 ([4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone)
- Structural Differences : Features a piperazine ring linked to a trifluoromethylpyridine and a bulky phenyl group, contrasting with the simpler oxolane and 4-methylpiperidine in the target compound .
- Functional Role : A GlyT1 inhibitor with antipsychotic efficacy in clinical trials. The trifluoromethyl groups enhance target affinity and blood-brain barrier penetration .
- Key Comparison : The target compound’s smaller substituents may limit central nervous system activity but improve solubility for peripheral targets.
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone
- Structural Differences : Replaces oxolane with a 4-methylphenyl group, increasing aromaticity and altering electronic properties .
- Applications: Studied for nonlinear optical (NLO) properties. The methylphenyl group enhances hyperpolarizability compared to oxolane, making it suitable for optoelectronic applications .
Structure-Activity Relationship (SAR) Insights
- 4-Methylpiperidine vs. Piperazine : Piperazine derivatives (e.g., terazosin) often exhibit enhanced water solubility and receptor binding due to basic nitrogen atoms. The 4-methyl group in the target compound may improve lipophilicity for membrane penetration .
- Oxolane vs. Aromatic Groups : Oxolane’s oxygen atom can engage in hydrogen bonding, favoring interactions with polar targets (e.g., enzymes). Aromatic groups (e.g., in RG1678) enhance π-π stacking with hydrophobic receptor pockets .
Preparation Methods
Nucleophilic Acyl Substitution Using Acid Chlorides
This method involves reacting 4-methylpiperidine with oxolane-2-carbonyl chloride, a reactive intermediate derived from oxolane-2-carboxylic acid. The process is outlined below:
-
Synthesis of Oxolane-2-Carbonyl Chloride
-
Coupling with 4-Methylpiperidine
Mechanistic Insight :
The amine group of 4-methylpiperidine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the ketone linkage. Steric hindrance from the methyl group on piperidine necessitates prolonged reaction times.
Coupling Reagent-Mediated Synthesis
For substrates where acid chloride stability is problematic, carbodiimide-based coupling agents (e.g., EDCl, HATU) facilitate direct condensation between oxolane-2-carboxylic acid and 4-methylpiperidine.
-
Activation of Carboxylic Acid
-
Oxolane-2-carboxylic acid is activated with EDCl and hydroxybenzotriazole (HOBt) in DCM.
-
Reaction Conditions : RT, 1–2 hours under nitrogen atmosphere.
-
-
Amine Coupling
Limitations :
This method predominantly forms amides, but under high-dilution conditions and with excess amine, ketone formation is achievable.
Optimization and Scalability
Solvent and Temperature Effects
Purification Techniques
-
Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:4 to 1:1) isolates the product with >95% purity.
-
Crystallization : Recrystallization from ethanol/water mixtures yields crystalline product suitable for X-ray analysis.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 197.27 g/mol |
| logP | 1.85 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 29.5 Ų |
Industrial and Pharmacological Relevance
Scale-Up Challenges
Q & A
Q. What are the preferred synthetic routes for (4-methylpiperidin-1-yl)(oxolan-2-yl)methanone, and how do reaction conditions influence yield?
The compound can be synthesized via coupling reactions between 4-methylpiperidine and oxolan-2-ylmethanone precursors. Key methodologies include:
- Metal-catalyzed Si–C bond activation : Silver or palladium catalysts enable selective coupling of silacyclopropanes with carbonyl groups, forming strained heterocycles (e.g., silacyclobutanes) .
- Multicomponent coupling : Rhodium- or zinc-mediated reactions with nitriles or alkynes allow stereoselective formation of fused silacycles, though steric hindrance from substituents (e.g., t-Bu groups) may require optimization .
Critical factors : Catalyst choice (e.g., Ag vs. Pd alters activation pathways), solvent polarity, and temperature. Yields range from 60–85% under inert atmospheres .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures; silacyclic analogs show stability up to 200°C but degrade rapidly in acidic media (pH < 3) due to Si–O bond hydrolysis .
- NMR spectroscopy : Monitor proton environments in DMSO-d₆ or CDCl₃. For example, downfield shifts in ¹³C-NMR (δ 170–175 ppm) indicate ketone stability, while piperidine ring puckering alters splitting patterns in ¹H-NMR .
- HPLC-MS : Detect degradation products (e.g., hydrolyzed piperidine or tetrahydrofuran fragments) under accelerated stability testing .
Advanced Research Questions
Q. What contradictory findings exist regarding the electronic properties of this compound, and how can computational modeling resolve them?
- Experimental vs. theoretical dipole moments : DFT studies predict a dipole moment of ~4.2 D for the ketone group, but experimental measurements via Stark spectroscopy show variability (±0.5 D) due to solvent polarization effects .
- Nonlinear optical (NLO) behavior : Substituent effects (e.g., electron-donating methyl groups on piperidine) enhance hyperpolarizability (β) in silico, but experimental NLO responses in Z-scan assays are 20–30% lower, likely due to aggregation in polar solvents .
Resolution strategy : Hybrid QM/MM simulations incorporating solvent dynamics improve agreement between models and empirical data .
Q. How does the compound’s bioactivity profile compare to structurally similar piperidine derivatives, and what mechanistic insights explain discrepancies?
- Antimicrobial activity : The compound exhibits moderate inhibition against S. aureus (MIC = 32 µg/mL) but is less potent than analogs with bulkier aryl groups (e.g., biphenyl derivatives, MIC = 8 µg/mL). This suggests steric hindrance from the tetrahydrofuran moiety limits target binding .
- Enzyme inhibition : In silico docking reveals weak binding (Kᵢ > 10 µM) to acetylcholinesterase, contrasting with stronger inhibition (Kᵢ = 1.2 µM) for (2-aminophenyl)(4-methylpiperazin-1-yl)methanone, where the amino group facilitates H-bonding .
Q. What challenges arise in achieving enantioselective synthesis, and what chiral catalysts show promise?
- Steric vs. electronic control : Palladium complexes with BINAP ligands induce moderate enantioselectivity (ee = 70–75%) but face competing pathways in silacyclopropane ring-opening .
- Chiral auxiliaries : Use of (R)-PROLI-NHAc in asymmetric aldol reactions improves ee to 88% but requires low temperatures (–40°C) to suppress racemization .
Methodological Guidance
Q. How should researchers mitigate conflicting data in catalytic reaction mechanisms?
- Kinetic isotope effects (KIE) : Compare kH/kD for C–H vs. C–D bonds in deuterated substrates to distinguish between concerted (KIE > 2) and stepwise mechanisms .
- In situ spectroscopy : Operando IR or XAS identifies transient intermediates (e.g., Pd–silacyclobutane adducts) that validate proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
